molecular formula C23H25FN2O3S B2962261 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892769-13-0

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2962261
CAS No.: 892769-13-0
M. Wt: 428.52
InChI Key: RZQXOVYGBBLFHD-UHFFFAOYSA-N
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Description

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes an ethyl group, a benzenesulfonyl group, a fluoro group, and a pyrrolidinyl group attached to a dihydroquinolinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes the following steps:

    Formation of the quinolinone core: This step typically involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent like acetic anhydride or a similar cyclizing agent.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Ethylation: The ethyl groups are introduced via alkylation reactions using ethyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Pyrrolidinylation: The pyrrolidinyl group is introduced through nucleophilic substitution reactions using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with altered functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a suitable leaving group like a halide.

Major Products

    Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinolinone derivatives with altered functional groups.

    Substitution: Substituted quinolinone derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(4-methylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
  • 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-chloro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
  • 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-1-yl)-1,4-dihydroquinolin-4-one

Uniqueness

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential biological activity, while the pyrrolidinyl group contributes to its structural diversity and potential interactions with biological targets.

Properties

IUPAC Name

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-3-16-7-9-17(10-8-16)30(28,29)22-15-25(4-2)20-14-21(26-11-5-6-12-26)19(24)13-18(20)23(22)27/h7-10,13-15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQXOVYGBBLFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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